"2-Cyclopropyloxolan-3-amine" synthesis and characterization
"2-Cyclopropyloxolan-3-amine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropyloxolan-3-amine
Introduction
Substituted tetrahydrofurans (oxolanes) are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The incorporation of a cyclopropyl ring can confer unique conformational rigidity and metabolic stability, making it a desirable feature in drug design.[3] The target molecule, 2-Cyclopropyloxolan-3-amine, represents a novel chiral building block combining these valuable pharmacophoric elements. Its synthesis provides access to a new class of scaffolds for researchers in medicinal chemistry and drug development.
This guide presents a comprehensive, field-proven approach to the synthesis and structural elucidation of 2-Cyclopropyloxolan-3-amine. As this specific molecule is not widely documented in current literature, the following sections detail a proposed, robust synthetic pathway grounded in well-established, high-yield chemical transformations. We will explore the causality behind each experimental choice, provide detailed protocols, and outline a rigorous characterization workflow to ensure the production of a well-defined, high-purity final compound.
Retrosynthetic Analysis and Strategic Plan
A logical retrosynthetic analysis is paramount to designing an efficient and successful synthesis. Our strategy for 2-Cyclopropyloxolan-3-amine is to build the molecule by installing the key functional groups in a controlled, sequential manner.
The primary disconnection is the C-N bond of the amine, pointing to a reductive amination of a ketone precursor as the final key step.[4][5] This ketone can be accessed via the oxidation of a secondary alcohol. The crucial C-C bond between the cyclopropyl group and the tetrahydrofuran ring can be formed through the nucleophilic opening of an epoxide. This leads to a logical and practical synthetic sequence starting from the readily available heterocycle, 2,3-dihydrofuran.
Caption: Retrosynthetic analysis of 2-Cyclopropyloxolan-3-amine.
Proposed Synthetic Pathway and Methodologies
The proposed forward synthesis is a four-step sequence designed for efficiency, stereochemical control, and high yield. Each step utilizes well-documented and reliable reactions, ensuring a high probability of success.
Caption: Proposed four-step synthesis of the target compound.
Step 1: Epoxidation of 2,3-Dihydrofuran
The synthesis commences with the epoxidation of 2,3-dihydrofuran. This reaction forms the key electrophilic intermediate, 2,3-epoxyoxolane.
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Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is selected as the epoxidizing agent due to its high efficiency, operational simplicity, and predictable stereochemical outcome. The reaction proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond.[6]
Step 2: Nucleophilic Ring Opening of 2,3-Epoxyoxolane
This step forges the crucial carbon-carbon bond. A cyclopropyl Grignard reagent is used to open the epoxide ring, installing the cyclopropyl moiety at the C2 position.
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Causality: The use of a Grignard reagent (cyclopropylmagnesium bromide) provides a potent cyclopropyl carbanion equivalent. The reaction is conducted in an ethereal solvent like THF to ensure the solubility and reactivity of the organometallic species. The nucleophilic attack is expected to occur at the less sterically hindered C2 position, resulting in the formation of the trans-product, 2-cyclopropyloxolan-3-ol, which is a common outcome for SN2-type epoxide openings.
Step 3: Oxidation of 2-Cyclopropyloxolan-3-ol
The secondary alcohol is oxidized to the corresponding ketone, 2-cyclopropyloxolan-3-one, which is the direct precursor for the final amination step.
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Causality: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are chosen to prevent over-oxidation to a carboxylic acid, which is a risk with stronger oxidants like chromic acid. These methods provide high yields of the ketone with minimal side products.
Step 4: Reductive Amination to Yield 2-Cyclopropyloxolan-3-amine
The final step is the conversion of the ketone to the target primary amine. This is a one-pot reaction where the ketone first forms an imine intermediate with an ammonia source, which is then immediately reduced.
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Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7][8] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[7][9] This selectivity is crucial for achieving a high yield in a one-pot procedure. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropyloxolan-3-one (Steps 1-3)
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Epoxidation: To a solution of 2,3-dihydrofuran (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add m-CPBA (1.1 eq) portion-wise over 30 minutes. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2,3-epoxyoxolane is typically used directly in the next step.
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Grignard Reaction: Prepare a solution of cyclopropylmagnesium bromide (1.5 eq) in dry THF. To this solution at 0 °C, add a solution of the crude 2,3-epoxyoxolane (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-cyclopropyloxolan-3-ol by flash column chromatography.
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Oxidation: To a solution of 2-cyclopropyloxolan-3-ol (1.0 eq) in dry DCM (0.2 M), add PCC (1.5 eq) and powdered 4Å molecular sieves. Stir the mixture at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting material. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional ether. Concentrate the filtrate in vacuo to yield 2-cyclopropyloxolan-3-one, which can be purified further by chromatography if necessary.
Protocol 2: Synthesis of 2-Cyclopropyloxolan-3-amine (Step 4)
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Reductive Amination: In a round-bottom flask, dissolve 2-cyclopropyloxolan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M). Add ammonium acetate (5.0 eq) and stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Note: It is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing and improve recovery of the amine product.[10]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Caption: Workflow for the characterization of the final product.
Data Summary
The following table summarizes the expected analytical data for the target compound, 2-Cyclopropyloxolan-3-amine.
| Technique | Expected Observations |
| ¹H NMR | Cyclopropyl protons: ~0.2-0.8 ppm (multiplets). Oxolane ring protons: ~3.5-4.2 ppm (multiplets, diastereotopic). CH-N proton: ~3.0-3.5 ppm (multiplet). NH₂ protons: Broad singlet, chemical shift variable (~1.5-3.0 ppm). |
| ¹³C NMR | Cyclopropyl carbons: ~2-15 ppm. Oxolane ring carbons: C5 (~68 ppm), C2 (~75-80 ppm), C3 (~50-55 ppm), C4 (~30-35 ppm). |
| Mass Spec. | Formula: C₇H₁₃NO.[11] MW: 127.18 g/mol . Expected (M+H)⁺: 128.1070. Key Fragments: Loss of NH₂ (m/z 111), loss of cyclopropyl (m/z 86). |
| IR Spec. | N-H stretch: 3300-3400 cm⁻¹ (two bands for primary amine). C-H stretch (sp³): 2850-3000 cm⁻¹. C-O-C stretch (ether): 1050-1150 cm⁻¹ (strong). |
| Purity (HPLC) | >95% (typical target). Analysis on a C18 column with a mobile phase containing a buffer and organic modifier. |
Conclusion
This guide outlines a robust and logical pathway for the synthesis of the novel building block, 2-Cyclopropyloxolan-3-amine. By leveraging a sequence of reliable and well-understood chemical reactions—epoxidation, Grignard ring-opening, mild oxidation, and selective reductive amination—this molecule can be accessed in a controlled and efficient manner. The detailed protocols and characterization workflow provide researchers and drug development professionals with a comprehensive blueprint for producing and validating this valuable compound, opening new avenues for the exploration of chemical space in the pursuit of novel therapeutics.
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